molecular formula C21H28N2O2 B2660272 2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-(3,3,5-trimethylcyclohexyl)acetamide CAS No. 862830-99-7

2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-(3,3,5-trimethylcyclohexyl)acetamide

Cat. No. B2660272
CAS RN: 862830-99-7
M. Wt: 340.467
InChI Key: RVCJYDXUZIEUKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-(3,3,5-trimethylcyclohexyl)acetamide, also known as DMTA, is a novel compound that has been synthesized and studied in recent years. This compound has shown promising results in scientific research applications due to its unique chemical structure and mechanism of action. In

Mechanism of Action

The mechanism of action of 2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-(3,3,5-trimethylcyclohexyl)acetamide involves the inhibition of the NF-κB signaling pathway. This pathway plays a critical role in inflammation and immune responses, and the inhibition of this pathway by 2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-(3,3,5-trimethylcyclohexyl)acetamide has been shown to have anti-inflammatory effects. Additionally, 2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-(3,3,5-trimethylcyclohexyl)acetamide has been shown to activate the Nrf2 pathway, which is involved in antioxidant responses.
Biochemical and Physiological Effects
2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-(3,3,5-trimethylcyclohexyl)acetamide has been shown to have a variety of biochemical and physiological effects. Studies have shown that 2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-(3,3,5-trimethylcyclohexyl)acetamide can reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Additionally, 2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-(3,3,5-trimethylcyclohexyl)acetamide has been shown to increase the expression of antioxidant enzymes, such as superoxide dismutase and catalase. These effects suggest that 2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-(3,3,5-trimethylcyclohexyl)acetamide has the potential to be a powerful anti-inflammatory and antioxidant agent.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-(3,3,5-trimethylcyclohexyl)acetamide in lab experiments is its relatively simple synthesis method. Additionally, 2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-(3,3,5-trimethylcyclohexyl)acetamide has been shown to have low toxicity in animal studies, making it a safe compound to use in lab experiments. However, one limitation of using 2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-(3,3,5-trimethylcyclohexyl)acetamide is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research involving 2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-(3,3,5-trimethylcyclohexyl)acetamide. One area of research involves the development of 2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-(3,3,5-trimethylcyclohexyl)acetamide-based drugs for the treatment of diseases such as cancer and Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of 2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-(3,3,5-trimethylcyclohexyl)acetamide and its potential applications in other areas of medicine. Finally, research is needed to develop more efficient methods for administering 2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-(3,3,5-trimethylcyclohexyl)acetamide in experimental settings.

Synthesis Methods

The synthesis of 2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-(3,3,5-trimethylcyclohexyl)acetamide involves a multi-step process that begins with the reaction of 1,2-dimethyl-1H-indole-3-carboxylic acid with 3,3,5-trimethylcyclohexylamine. This reaction produces the intermediate compound, 2-(1,2-dimethyl-1H-indol-3-yl)-N-(3,3,5-trimethylcyclohexyl)acetamide. The final step in the synthesis process involves the oxidation of the intermediate compound to produce 2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-(3,3,5-trimethylcyclohexyl)acetamide.

Scientific Research Applications

2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-(3,3,5-trimethylcyclohexyl)acetamide has been studied extensively in scientific research applications. One of the most promising areas of research involves the use of 2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-(3,3,5-trimethylcyclohexyl)acetamide as a potential treatment for various diseases and conditions. Studies have shown that 2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-(3,3,5-trimethylcyclohexyl)acetamide has anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of diseases such as cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

2-(1,2-dimethylindol-3-yl)-2-oxo-N-(3,3,5-trimethylcyclohexyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O2/c1-13-10-15(12-21(3,4)11-13)22-20(25)19(24)18-14(2)23(5)17-9-7-6-8-16(17)18/h6-9,13,15H,10-12H2,1-5H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVCJYDXUZIEUKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(C1)(C)C)NC(=O)C(=O)C2=C(N(C3=CC=CC=C32)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-(3,3,5-trimethylcyclohexyl)acetamide

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